molecular formula C16H19NO3 B2905623 rac-(5R,6R)-7-methyl-8-oxo-6-phenyl-7-azaspiro[3.5]nonane-5-carboxylic acid, trans CAS No. 1969288-37-6

rac-(5R,6R)-7-methyl-8-oxo-6-phenyl-7-azaspiro[3.5]nonane-5-carboxylic acid, trans

Cat. No.: B2905623
CAS No.: 1969288-37-6
M. Wt: 273.332
InChI Key: XLYBISXZWBSQTF-UONOGXRCSA-N
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Description

rac-(5R,6R)-7-methyl-8-oxo-6-phenyl-7-azaspiro[35]nonane-5-carboxylic acid, trans is a complex organic compound characterized by its unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(5R,6R)-7-methyl-8-oxo-6-phenyl-7-azaspiro[3.5]nonane-5-carboxylic acid, trans typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the use of dihydropyridines, which can be obtained from pyridine derivatives. When treated with acids, the appended carboxylic acid group undergoes a regioselective intramolecular lactonization reaction, producing oxaza analogues of bicyclo[3.3.1]nonane .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors and other advanced chemical engineering techniques.

Chemical Reactions Analysis

Types of Reactions

rac-(5R,6R)-7-methyl-8-oxo-6-phenyl-7-azaspiro[3.5]nonane-5-carboxylic acid, trans undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include strong acids and bases, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. The conditions for these reactions vary but often involve controlled temperatures and pressures to ensure the desired product is obtained.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines.

Scientific Research Applications

rac-(5R,6R)-7-methyl-8-oxo-6-phenyl-7-azaspiro[3.5]nonane-5-carboxylic acid, trans has several applications in scientific research:

Mechanism of Action

The mechanism of action of rac-(5R,6R)-7-methyl-8-oxo-6-phenyl-7-azaspiro[3.5]nonane-5-carboxylic acid, trans involves its interaction with specific molecular targets. The compound likely exerts its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved are still under investigation, but it is believed that the compound may interfere with cellular signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

rac-(5R,6R)-7-methyl-8-oxo-6-phenyl-7-azaspiro[3.5]nonane-5-carboxylic acid, trans is unique due to its spirocyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

(8S,9S)-7-methyl-6-oxo-8-phenyl-7-azaspiro[3.5]nonane-9-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO3/c1-17-12(18)10-16(8-5-9-16)13(15(19)20)14(17)11-6-3-2-4-7-11/h2-4,6-7,13-14H,5,8-10H2,1H3,(H,19,20)/t13-,14+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLYBISXZWBSQTF-UONOGXRCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(C(C2(CCC2)CC1=O)C(=O)O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1[C@@H]([C@H](C2(CCC2)CC1=O)C(=O)O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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